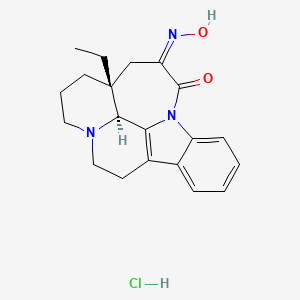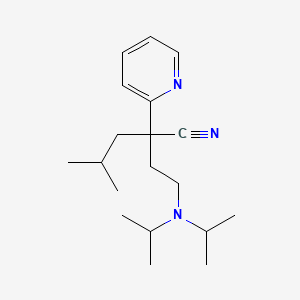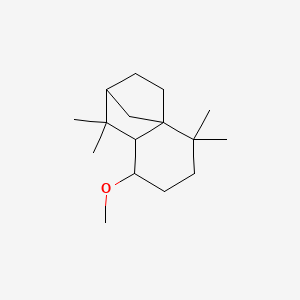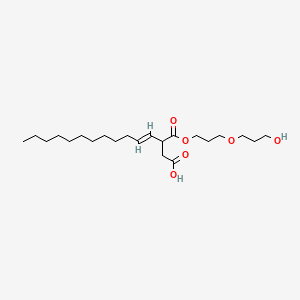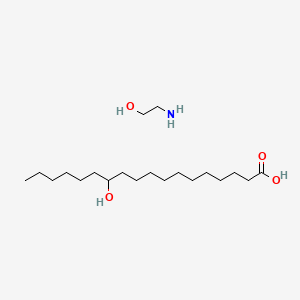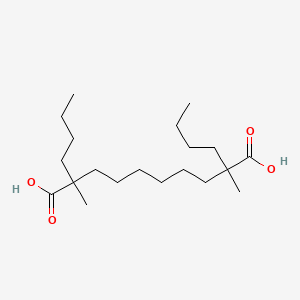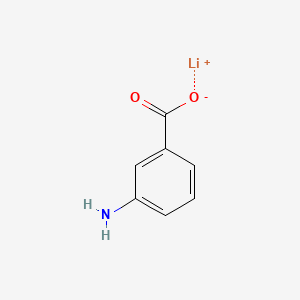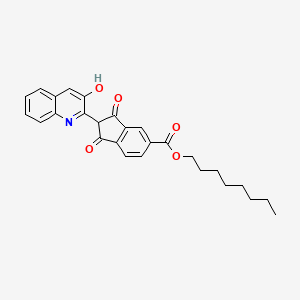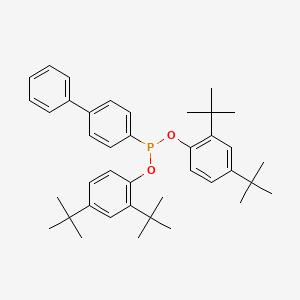
Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite is a phosphite antioxidant widely used in polymer synthesis. It is known for its stabilization properties and effectiveness at low concentrations . This compound plays a crucial role in enhancing the durability and performance of polymers by preventing oxidative degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite involves the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride, followed by the addition of 1,1-biphenyl-4-yl. The reaction is typically carried out under inert gas conditions (nitrogen or argon) to prevent oxidation . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under mild conditions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the nature of the electrophile used in the reaction.
Applications De Recherche Scientifique
Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer synthesis to prevent oxidative degradation.
Biology: Investigated for its potential cytotoxic effects on cell growth.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Mécanisme D'action
The primary mechanism by which Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite exerts its effects is through its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to polymers. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the compound, thereby enhancing the stability and longevity of the polymer .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrakis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4,4’-diylbisphosphonite
- Bis(2,4-di-tert-butylphenyl) phosphate
- 3,3’,5,5’-tetra-tert-butyl-2,2’-dihydroxybiphenylphosphate
Uniqueness
Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite stands out due to its high efficiency at low concentrations and its ability to provide long-term stabilization to polymers. Compared to similar compounds, it offers superior performance in preventing oxidative degradation, making it a preferred choice in various industrial applications .
Propriétés
Numéro CAS |
91362-37-7 |
|---|---|
Formule moléculaire |
C40H51O2P |
Poids moléculaire |
594.8 g/mol |
Nom IUPAC |
bis(2,4-ditert-butylphenoxy)-(4-phenylphenyl)phosphane |
InChI |
InChI=1S/C40H51O2P/c1-37(2,3)30-20-24-35(33(26-30)39(7,8)9)41-43(32-22-18-29(19-23-32)28-16-14-13-15-17-28)42-36-25-21-31(38(4,5)6)27-34(36)40(10,11)12/h13-27H,1-12H3 |
Clé InChI |
PKNOHCARANUOTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)OP(C2=CC=C(C=C2)C3=CC=CC=C3)OC4=C(C=C(C=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




